molecular formula C8H6BrNaO4S B13247218 Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13247218
M. Wt: 301.09 g/mol
InChI Key: VVQTZGLMKULBTP-UHFFFAOYSA-M
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Description

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6BrNaO4S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-2-(methoxycarbonyl)benzoic acid. This process can be carried out using sodium sulfite under controlled conditions to ensure the formation of the desired sulfonate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the sulfonate group or other functional groups present in the molecule.

Scientific Research Applications

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

    Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate in chemical reactions involves the activation of the sulfonate group, which can act as a leaving group in substitution reactions or participate in redox processes. The bromine atom also plays a crucial role in facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(methoxycarbonyl)benzoate: Similar in structure but lacks the sulfonate group.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro group instead of a sulfonate group.

Uniqueness

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the presence of both the bromine and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;4-bromo-2-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

VVQTZGLMKULBTP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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